Cas no 318958-37-1 (2-(2-Iodoethoxy)propane)

2-(2-Iodoethoxy)propane 化学的及び物理的性質
名前と識別子
-
- 2-(2-iodoethoxy)propane
- 2-(2-Iodo-ethoxy)-propane
- NE58493
- 2-(2-Iodoethoxy)propane
-
- インチ: 1S/C5H11IO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3
- InChIKey: UWIHFAMNCKJWKW-UHFFFAOYSA-N
- ほほえんだ: ICCOC(C)C
計算された属性
- せいみつぶんしりょう: 213.98546 g/mol
- どういたいしつりょう: 213.98546 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 37.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2
- ぶんしりょう: 214.04
- 疎水性パラメータ計算基準値(XlogP): 2
2-(2-Iodoethoxy)propane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-140875-10.0g |
2-(2-iodoethoxy)propane |
318958-37-1 | 95% | 10g |
$2269.0 | 2023-06-08 | |
Enamine | EN300-140875-0.25g |
2-(2-iodoethoxy)propane |
318958-37-1 | 95% | 0.25g |
$216.0 | 2023-06-08 | |
Enamine | EN300-140875-2.5g |
2-(2-iodoethoxy)propane |
318958-37-1 | 95% | 2.5g |
$1034.0 | 2023-06-08 | |
Enamine | EN300-140875-5.0g |
2-(2-iodoethoxy)propane |
318958-37-1 | 95% | 5g |
$1530.0 | 2023-06-08 | |
TRC | I707148-100mg |
2-(2-Iodoethoxy)propane |
318958-37-1 | 100mg |
$259.00 | 2023-05-18 | ||
Enamine | EN300-140875-0.05g |
2-(2-iodoethoxy)propane |
318958-37-1 | 95% | 0.05g |
$101.0 | 2023-06-08 | |
Enamine | EN300-140875-2500mg |
2-(2-iodoethoxy)propane |
318958-37-1 | 95.0% | 2500mg |
$1034.0 | 2023-09-30 | |
1PlusChem | 1P01ADBW-10g |
2-(2-iodoethoxy)propane |
318958-37-1 | 95% | 10g |
$2867.00 | 2024-05-05 | |
Aaron | AR01ADK8-100mg |
2-(2-Iodoethoxy)propane |
318958-37-1 | 95% | 100mg |
$234.00 | 2025-02-09 | |
Enamine | EN300-140875-1000mg |
2-(2-iodoethoxy)propane |
318958-37-1 | 95.0% | 1000mg |
$528.0 | 2023-09-30 |
2-(2-Iodoethoxy)propane 関連文献
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
9. Book reviews
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
2-(2-Iodoethoxy)propaneに関する追加情報
Professional Introduction to 2-(2-Iodoethoxy)propane (CAS No. 318958-37-1)
2-(2-Iodoethoxy)propane, with the chemical identifier CAS No. 318958-37-1, is a versatile organohalogen compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, characterized by its iodo-substituted ethoxy group attached to a propane backbone, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features make it particularly valuable in cross-coupling reactions, drug development, and material science applications.
The reactivity of 2-(2-Iodoethoxy)propane stems from the presence of the iodine atom, which is highly susceptible to nucleophilic substitution reactions. This property allows for its extensive use in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the formation of carbon-carbon bonds essential for constructing complex molecular architectures. In pharmaceutical research, these coupling reactions are pivotal for the synthesis of novel therapeutic agents targeting various diseases.
Recent advancements in medicinal chemistry have highlighted the utility of 2-(2-Iodoethoxy)propane in the development of small-molecule inhibitors. For instance, studies have demonstrated its role in generating libraries of substituted compounds for high-throughput screening. The ability to introduce diverse functional groups via cross-coupling reactions has facilitated the discovery of molecules with enhanced pharmacological properties. Additionally, its application in fragment-based drug design has shown promise in overcoming challenges associated with traditional hit-to-lead optimization.
In material science, 2-(2-Iodoethoxy)propane has been explored for its potential in polymer modification and the synthesis of functionalized polymers. The incorporation of iodine into polymer backbones can impart unique properties such as improved thermal stability and enhanced solubility. These attributes are particularly relevant in the development of advanced materials for biomedical applications, including drug delivery systems and biodegradable polymers.
The synthesis of 2-(2-Iodoethoxy)propane typically involves the reaction of ethylene oxide with iodo-propane under controlled conditions. This process requires precise control over reaction parameters to ensure high yield and purity. Advances in catalytic systems have improved the efficiency of these synthetic routes, making CAS No. 318958-37-1 more accessible for industrial applications. The growing demand for this compound underscores its importance in both academic research and commercial product development.
One notable application of 2-(2-Iodoethoxy)propane is in the synthesis of nucleoside analogs, which are critical in antiviral and anticancer therapies. The ability to modify nucleoside structures through cross-coupling reactions has led to the development of drugs with improved efficacy and reduced side effects. For example, recent studies have utilized CAS No. 318958-37-1 to generate novel nucleoside derivatives with enhanced resistance to enzymatic degradation, thereby prolonging their therapeutic window.
The compound's role in peptide coupling has also been extensively studied. In peptide synthesis, protecting group strategies are often employed to ensure selective reactivity. 2-(2-Iodoethoxy)propane can be used to introduce reactive handles that facilitate subsequent coupling steps, streamlining the overall synthetic process. This approach has been particularly beneficial in the production of complex peptide-based therapeutics.
Environmental considerations have prompted researchers to explore greener synthetic methodologies for 2-(2-Iodoethoxy)propane. Recent innovations focus on reducing solvent waste and minimizing hazardous byproducts through catalytic processes and flow chemistry techniques. These advancements align with broader efforts to promote sustainable chemical manufacturing practices.
The future prospects of CAS No. 318958-37-1 are promising, with ongoing research exploring its potential in emerging fields such as nanotechnology and bioimaging. The ability to functionalize materials at a molecular level makes this compound a valuable tool for developing innovative solutions across multiple disciplines.
In conclusion, 2-(2-Iodoethoxy)propane represents a cornerstone intermediate in modern synthetic chemistry, with far-reaching implications in pharmaceuticals, materials science, and beyond. Its versatility and reactivity continue to drive innovation, making it an indispensable component in both academic laboratories and industrial settings.
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